

2-Oxoindoline-3-carbaldehyde: A Versatile

Precursor for Advanced Heterocyclic Synthesis

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Compound of Interest		
Compound Name:	2-Oxoindoline-3-carbaldehyde	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoindoline-3-carbaldehyde, a derivative of the privileged isatin scaffold, has emerged as a highly versatile and powerful building block in modern organic and medicinal chemistry. Its unique structural feature, possessing both an electrophilic aldehyde group and a reactive C3-position within the oxindole core, allows for a diverse range of chemical transformations. This reactivity makes it an ideal precursor for the synthesis of complex heterocyclic systems, particularly spirooxindoles, which are prominent motifs in numerous natural products and pharmacologically active compounds.[1][2][3] Heterocycles derived from this precursor exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them highly valuable in drug discovery and development.[4][5][6] This guide provides a comprehensive overview of the synthesis of **2-oxoindoline-3-carbaldehyde** and its application in constructing a variety of significant heterocyclic frameworks through condensation reactions, multicomponent reactions, and cycloadditions.

Synthesis of the Precursor: 2-Oxoindoline-3-carbaldehyde

The most common and efficient method for synthesizing **2-oxoindoline-3-carbaldehyde** is the Vilsmeier-Haack formylation of 2-oxindole (indolin-2-one).[7][8] This reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF)

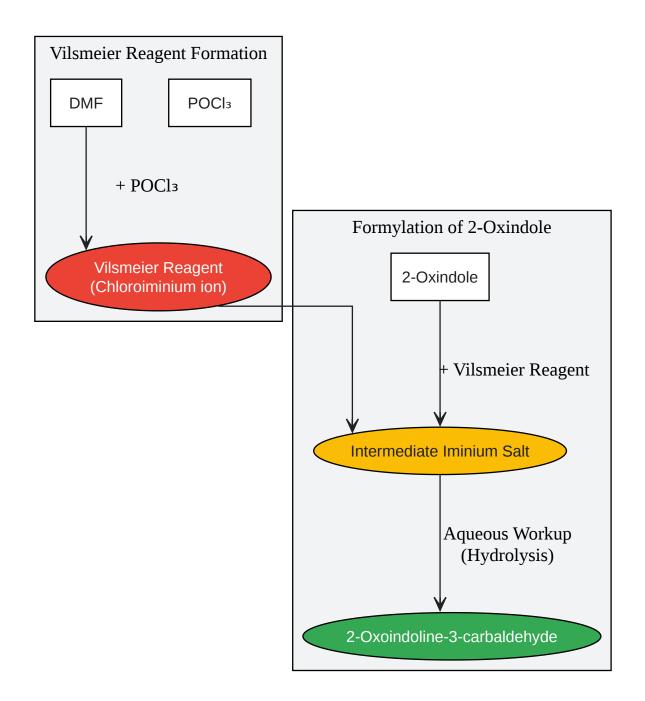


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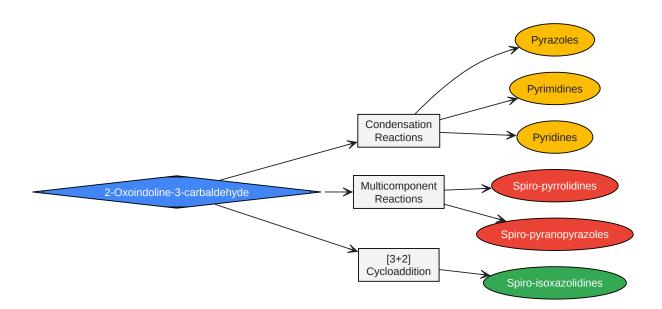
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and a halogenating agent like phosphorus oxychloride (POCl₃).[7][9][10] The reaction proceeds via an electrophilic substitution on the electron-rich C3-position of the 2-oxindole ring.

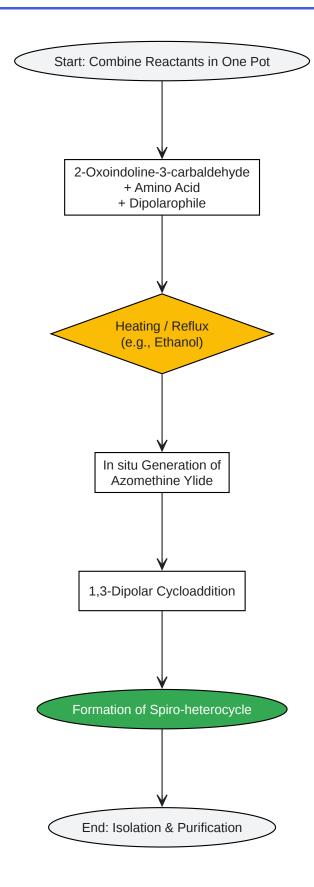




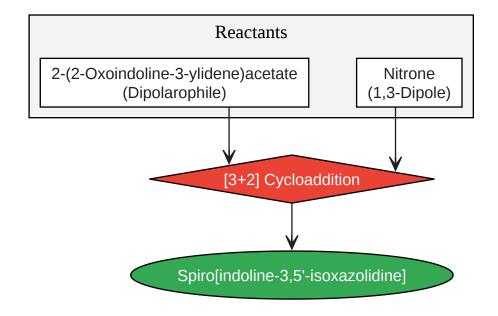












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